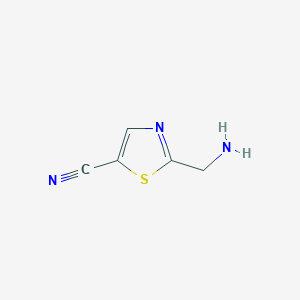

2-(Aminomethyl)thiazole-5-carbonitrile

Description

Historical Context and Evolution of Thiazole (B1198619) Heterocycle Chemistry

The journey of thiazole chemistry began in the late 19th century, with the pioneering work of chemists like Hantzsch and Hofmann laying the foundational groundwork for the synthesis of this heterocyclic system. ijper.org The Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thioamides, remains a cornerstone of thiazole preparation to this day. ijper.org Early research focused on understanding the fundamental properties and reactivity of the thiazole nucleus. A significant milestone in the history of thiazole chemistry was the discovery of its presence in thiamine (B1217682) (Vitamin B1), a vital natural product. nih.gov This discovery underscored the biological relevance of the thiazole ring and spurred further investigation into its occurrence in nature and its potential physiological roles. Over the decades, the field has evolved from fundamental synthesis and characterization to the development of a vast library of thiazole-containing compounds with a wide array of applications. nih.gov

Significance of Thiazole Ring Systems in Synthetic Organic Chemistry

The thiazole ring is a versatile and highly valued scaffold in synthetic organic chemistry for several key reasons. Its aromatic nature provides a stable core that can be functionalized at various positions, allowing for the systematic modification of its physicochemical properties. nih.gov The presence of both a sulfur and a nitrogen atom imparts unique electronic characteristics, making the ring susceptible to a range of chemical transformations. nih.gov Thiazole derivatives serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. nih.gov The thiazole moiety is a key component in a number of commercially significant products, including vulcanizing accelerators and photographic sensitizers. nih.gov Furthermore, the thiazole ring is a prominent feature in numerous biologically active compounds, which has made it a privileged structure in medicinal chemistry and drug discovery. bohrium.comfabad.org.tr

Overview of 2-(Aminomethyl)thiazole-5-carbonitrile as a Synthetic Scaffold

This compound is a specific thiazole derivative that possesses reactive functional groups, making it a potentially valuable building block in organic synthesis. The aminomethyl group at the 2-position and the carbonitrile group at the 5-position offer distinct sites for chemical modification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H5N3S |

| Molecular Weight | 139.18 g/mol |

| IUPAC Name | 2-(aminomethyl)-1,3-thiazole-5-carbonitrile |

| CAS Number | 749834-79-5 |

| Canonical SMILES | C1=C(SC(=N1)CN)C#N |

| InChIKey | CDAUZZAJBNFDIE-UHFFFAOYSA-N |

Data sourced from PubChem CID 45480248 nih.gov

While extensive research on the specific applications of this compound as a synthetic scaffold is not widely documented in publicly available literature, the reactivity of its functional groups can be inferred from the broader knowledge of thiazole chemistry. The primary amine of the aminomethyl group can readily participate in reactions such as acylation, alkylation, and condensation to form amides, secondary or tertiary amines, and imines, respectively. The carbonitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to a primary amine. These potential transformations allow for the elaboration of the thiazole core into a diverse range of more complex structures.

Current Research Trajectories in Thiazole-5-carbonitrile (B1321843) Derivatives

Current research into thiazole derivatives, including those with a carbonitrile group at the 5-position, is largely driven by the pursuit of new therapeutic agents. wisdomlib.org The thiazole scaffold is a common feature in molecules targeting a wide spectrum of diseases. researchgate.net Researchers are actively exploring the synthesis of novel thiazole-5-carbonitrile and related thiazole-5-carboxamide (B1230067) derivatives and evaluating their biological activities. nih.gov

Recent studies have focused on the development of thiazole derivatives as potential anticancer agents, with some compounds showing promising activity against various cancer cell lines. nih.govresearchgate.net The structural diversity that can be achieved by modifying the thiazole core allows for the fine-tuning of activity against specific biological targets. nih.gov The antimicrobial properties of thiazole derivatives are also a significant area of investigation, with newly synthesized compounds being screened for their efficacy against various bacterial and fungal strains. nih.gov The ongoing exploration of thiazole-5-carbonitrile derivatives and their analogs is expected to yield new lead compounds for drug development and contribute to a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds. fabad.org.tr

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-1-4-3-8-5(2-7)9-4/h3H,2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAUZZAJBNFDIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of 2 Aminomethyl Thiazole 5 Carbonitrile

Reactivity Profiles of the Aminomethyl Moiety at Position 2

Acylation and Alkylation Reactions of the Primary Amine

The primary amine of 2-(Aminomethyl)thiazole-5-carbonitrile is readily susceptible to acylation and alkylation reactions, which are fundamental transformations for building more complex molecular architectures.

Acylation: The amine undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is a common strategy in medicinal chemistry to introduce diverse functional groups. For instance, the acylation of 2-aminothiazole (B372263) derivatives is a well-established method for synthesizing biologically active compounds. nih.govnih.gov While direct studies on this compound are limited, the principles are transferable. The reaction of the aminomethyl group with acetic anhydride (B1165640) or benzoyl chloride would yield the corresponding N-acetyl and N-benzoyl derivatives, respectively. The use of acetic acid as an acetylating agent has also been reported for similar aminobenzothiazoles, offering a more environmentally friendly approach. umpr.ac.id

Alkylation: The primary amine can also be alkylated using alkyl halides. This reaction can proceed to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. Diastereoselective alkylation has been achieved with chiral Schiff bases derived from (aminomethyl)thiazole, indicating that stereochemical control is possible at the carbon adjacent to the amine. researchgate.net Chiral 2-(aminomethyl)oxazolines have also been studied in alkylation reactions, showing that the heterocyclic system can influence the stereochemical outcome. rsc.org

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acid Chloride (e.g., Acetyl chloride) | N-Acyl derivative | Base (e.g., Triethylamine), Anhydrous solvent |

| Acylation | Acid Anhydride (e.g., Acetic anhydride) | N-Acyl derivative | Often neat or with a mild base |

| Alkylation | Alkyl Halide (e.g., Methyl iodide) | N-Alkyl derivative (secondary, tertiary, quaternary) | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) |

Condensation Reactions with Aldehydes and Ketones

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine (Schiff base). These reactions are often catalyzed by acids or bases and may require the removal of water to drive the equilibrium towards the product. The condensation of 2-aminothiazoles with aromatic aldehydes is a widely used reaction to generate various heterocyclic compounds. pharmaguideline.comsciforum.net

The reaction of this compound with a simple aldehyde, such as benzaldehyde, would be expected to proceed under mild conditions, potentially with acid catalysis, to form the corresponding N-benzylidene derivative. nih.gov The reactivity can be influenced by the nature of the aldehyde or ketone; aromatic aldehydes generally react readily, while sterically hindered ketones may require more forcing conditions.

Formation of Schiff Bases and Related Imine Derivatives

The product of the condensation reaction between the primary amine and an aldehyde or ketone is a Schiff base, which contains a carbon-nitrogen double bond (imine). Schiff bases are versatile intermediates in organic synthesis and are also of interest for their biological activities. researchgate.netuomustansiriyah.edu.iq The formation of Schiff bases from 2-aminothiazole derivatives is a well-documented process. researchgate.netnih.gov

The general reaction can be represented as: R-CH2-NH2 + R'C(=O)R'' ⇌ R-CH2-N=C(R')R'' + H2O (where R is the 2-(5-carbonitrile)thiazole moiety)

The stability of the resulting Schiff base can vary. Those derived from aromatic aldehydes tend to be more stable due to conjugation. The reaction is typically reversible, and the imine can be hydrolyzed back to the amine and carbonyl compound in the presence of aqueous acid. researchgate.net

| Carbonyl Compound | Catalyst/Conditions | Product |

|---|---|---|

| Benzaldehyde | Acetic acid, reflux | N-(Benzylidene)-1-(5-carbonitrile-2-thiazolyl)methanamine |

| Acetone | Molecular sieves, room temperature | N-(Propan-2-ylidene)-1-(5-carbonitrile-2-thiazolyl)methanamine |

| Salicylaldehyde | Ethanol (B145695), reflux | 2-(((1-(5-carbonitrile-2-thiazolyl)methyl)imino)methyl)phenol |

Reactivity of the Carbonitrile Group at Position 5

The carbonitrile (or nitrile, -C≡N) group at the C5 position of the thiazole (B1198619) ring is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbon atom.

Nucleophilic Additions and Hydrolytic Transformations

The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide as an intermediate. This is a standard transformation for nitriles.

Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H2SO4) and heat will convert the nitrile group first to a primary amide and then, upon further heating, to a carboxylic acid. Basic Hydrolysis: Reaction with a strong aqueous base (e.g., NaOH, KOH) followed by acidification will also yield the carboxylic acid.

These hydrolytic methods provide a route to 2-(aminomethyl)thiazole-5-carboxylic acid, a valuable intermediate for further derivatization. The synthesis of 2-amino-thiazole-5-carboxylic acid derivatives is a known process, indicating the feasibility of this transformation. google.com

Derivatization to Carboxamide and Carboxylic Acid Ester Analogues

The carbonitrile group serves as a precursor for the synthesis of carboxamides and carboxylic acid esters, which are common functional groups in pharmacologically active molecules.

To Carboxamides: Partial hydrolysis of the nitrile under controlled conditions can yield the primary carboxamide, 2-(aminomethyl)thiazole-5-carboxamide. Alternatively, the carboxylic acid obtained from complete hydrolysis can be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) to produce a wide range of N-substituted amides. The synthesis of 2-amino-5-carboxamide thiazole derivatives has been successfully demonstrated, often as a key step in the synthesis of pharmaceutical agents like Dasatinib. semanticscholar.orgnih.govmdpi.com

To Carboxylic Acid Esters: The carboxylic acid can be esterified through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst). Alternatively, the acid can be converted to an acid chloride (e.g., using thionyl chloride) and then reacted with an alcohol to form the ester. google.com The synthesis of 2-substituted thiazole-5-carboxylates is a well-established area of research, highlighting the utility of this functional group transformation. researchgate.netgoogle.com

| Target Functional Group | Reagents and Conditions | Intermediate |

|---|---|---|

| Carboxylic Acid | H3O+, heat OR 1. NaOH(aq), heat 2. H3O+ | - |

| Carboxamide (primary) | Controlled acid hydrolysis (e.g., H2SO4) | - |

| Carboxamide (N-substituted) | 1. Full hydrolysis to carboxylic acid 2. Amine, coupling agent (e.g., EDC) | 2-(Aminomethyl)thiazole-5-carboxylic acid |

| Carboxylic Acid Ester | 1. Full hydrolysis to carboxylic acid 2. Alcohol, acid catalyst (e.g., H2SO4) | 2-(Aminomethyl)thiazole-5-carboxylic acid |

Intrinsic Reactivity of the Thiazole Heterocycle

The chemical behavior of the thiazole ring in this compound is dictated by the interplay of its constituent atoms and the electronic influence of its substituents. The thiazole heterocycle is considered an electron-rich aromatic system, yet it possesses features that confer a complex reactivity profile. The presence of the electronegative nitrogen atom at position 3 reduces the electron density of the ring compared to purely carbocyclic aromatic systems, making it less susceptible to electrophilic attack. Conversely, the sulfur atom at position 1 can donate electron density into the ring through resonance.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution

The thiazole ring is inherently less reactive towards electrophiles than benzene. In unsubstituted thiazole, electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich. rsc.org In this compound, the C5 position is already substituted. The directing influence of the C2-aminomethyl group would favor substitution at C4. However, the potent deactivating effect of the C5-cyano group drastically reduces the nucleophilicity of the entire ring, especially at the adjacent C4 position. Consequently, electrophilic aromatic substitution on this compound is expected to be extremely challenging, requiring harsh reaction conditions. If substitution were to occur, it would be predicted to take place at the C4 position, the only available carbon on the ring.

| Reaction | Reagents | Predicted Outcome | Reference Principle |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | Reaction is highly unlikely. If forced, may yield 2-(aminomethyl)-4-bromothiazole-5-carbonitrile. | rsc.org |

| Nitration | HNO₃, H₂SO₄ | Severe decomposition or no reaction is expected due to the strong deactivation and acidic conditions. | ias.ac.in |

| Sulfonation | Fuming H₂SO₄ | Reaction is highly unlikely due to strong deactivation by the nitrile group. | rsc.org |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / RCOCl, AlCl₃ | No reaction; the Lewis acid catalyst will complex with the basic nitrogen atoms, further deactivating the ring. | nih.gov |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on a heterocyclic ring typically requires a good leaving group (such as a halogen) and activation by electron-withdrawing groups. The thiazole ring of this compound lacks a conventional leaving group at positions C2 or C4. The C2 position is inherently the most electron-deficient and thus the most susceptible to nucleophilic attack. pharmaguideline.com While direct displacement of hydride (H⁻) at C4 is not feasible, the presence of the powerful electron-withdrawing cyano group at C5 could potentially activate the ring for certain nucleophilic additions.

More relevant to the molecule's chemistry are nucleophilic reactions involving its side chains. The primary amine of the aminomethyl group is a potent nucleophile and will readily react with various electrophiles (e.g., acyl chlorides, alkyl halides) in standard functional group transformations. Additionally, the carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, potentially leading to hydrolysis, reduction, or the formation of imines or other derivatives.

Ring Opening, Ring Closure, and Rearrangement Reactions

Ring Opening

The thiazole ring, despite its aromatic stability, can undergo cleavage under specific, often reductive, conditions.

Reductive Cleavage : Treatment with powerful reducing agents like sodium in liquid ammonia (B1221849) can lead to the reductive opening of the thiazole ring. researchgate.net This process typically involves the cleavage of the C-S and C-N bonds.

Desulfurization : A common reaction for sulfur-containing heterocycles is desulfurization using Raney Nickel. This reaction would lead to the complete degradation of the thiazole ring, removing the sulfur atom and resulting in a highly substituted acyclic structure. pharmaguideline.com

Ring Closure (Intramolecular Cyclization)

The 2-(aminomethyl) group provides a highly valuable functional handle for constructing fused heterocyclic systems. The primary amine and the adjacent endocyclic thiazole nitrogen (N3) can act in concert as a binucleophilic system to react with 1,2- or 1,3-dielectrophiles, leading to the formation of bicyclic thiazolo[3,2-a]pyrimidine derivatives, among others. researchgate.net These cyclization reactions are a prominent feature of the reactivity of 2-aminomethylthiazoles.

| Reagent Type | Example Reagent | Resulting Fused System | Reference Principle |

|---|---|---|---|

| β-Ketoester | Ethyl acetoacetate | Thiazolo[3,2-a]pyrimidin-5-one | researchgate.netresearchgate.net |

| α,β-Unsaturated Ketone | Chalcone (1,3-Diphenyl-2-propen-1-one) | Dihydrothiazolo[3,2-a]pyrimidine | researchgate.net |

| Malonic Ester Derivative | Diethyl malonate | Thiazolo[3,2-a]pyrimidine-dione | nih.gov |

| Phosgene Equivalent | Triphosgene | Thiazolo[3,2-a]pyrimidin-2(3H)-one | nih.gov |

Rearrangement Reactions

Rearrangements involving the thiazole ring itself are less common but possible. The Dimroth rearrangement is a well-known isomerization reaction in many nitrogen-containing heterocycles, where an endocyclic and an exocyclic nitrogen atom exchange places through a ring-opening/ring-closing sequence. wikipedia.org While classically applied to triazoles and pyrimidines, analogous rearrangements have been observed in fused imidazo[4,5-d]thiazole systems under acidic conditions, suggesting that a similar N/S interchange could potentially be induced in derivatives of 2-(aminomethyl)thiazole under specific circumstances. nih.gov

Advanced Structural Modification and Derivatization Strategies of 2 Aminomethyl Thiazole 5 Carbonitrile

Rational Design Principles for Novel 2-(Aminomethyl)thiazole-5-carbonitrile Analogues

The development of new analogues of this compound is increasingly guided by rational design principles rather than empirical screening. These strategies utilize computational and medicinal chemistry concepts to predict and design molecules with enhanced activity, selectivity, or improved physicochemical properties.

Key principles include:

Pharmacophore Modeling: This involves identifying the essential structural features (pharmacophores) of a molecule required for its biological activity. For thiazole (B1198619) derivatives, this could include the thiazole ring as a central scaffold, the aminomethyl group as a hydrogen bond donor, and the nitrile as a potential interaction point or metabolic handle. A design strategy for new phosphodiesterase-5 (PDE5) inhibitors based on a 2-aminothiazole (B372263) scaffold identified three key pharmacophoric features: the heterocyclic thiazole ring, an amidic portion for hydrogen bonding, and an aryl group with polar substituents.

Structure-Activity Relationship (SAR) Studies: SAR involves systematically modifying different parts of the molecule and assessing the impact on its biological activity. For instance, SAR studies on N-(5-(arylcarbonyl)thiazol-2-yl)amides led to the identification of potent inhibitors of the retinoic acid receptor-related orphan receptor-gamma-t (RORγt), demonstrating how modifications at the 5-position of the thiazole ring can tune biological function.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the molecule's characteristics. For example, the nitrile group (-CN) could be replaced with other electron-withdrawing groups or moieties capable of similar interactions.

Biomimicking Design: In some cases, analogues are designed to mimic the structure or function of natural substrates or inhibitors of a biological target. A study on 2-amino-4-methylthiazole (B167648) analogues employed a biomimicking strategy to design potent inhibitors of GlcN-6-P Synthase, demonstrating the potential of this approach for creating effective antimicrobial agents.

Table 1: Rational Design Strategies for Thiazole Analogues

| Design Principle | Objective | Example Application |

| Pharmacophore Modeling | Identify and mimic essential 3D structural features for biological activity. | Designing 2-aminothiazole-based PDE5 inhibitors by retaining key hydrogen bonding and scaffold features. |

| Structure-Activity Relationship (SAR) | Systematically modify the molecule to understand which parts are crucial for activity and to optimize potency. | Modifying substituents on the thiazole ring to develop potent RORγt inhibitors. |

| Bioisosteric Replacement | Substitute functional groups to improve potency, selectivity, or pharmacokinetic properties while retaining activity. | Replacing a carboxylic acid with a tetrazole ring to maintain an acidic proton but alter other properties. |

| Biomimicking Design | Design molecules that mimic the natural ligand or substrate of a biological target. | Developing thiazole-carboximidamides that target GlcN-6-P Synthase as antimicrobial agents. |

Stereoselective Synthesis of Chiral 2-(Aminomethyl)thiazole Derivatives

Introducing chirality into derivatives of this compound can be crucial for biological activity, as different stereoisomers often exhibit distinct interactions with chiral biological macromolecules. Stereoselective synthesis aims to produce a single desired stereoisomer in high yield.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

A notable strategy involves the use of naturally derived chiral molecules. For example, (-)-(1S,2S,5S)-2-hydroxy-3-pinanone, a derivative of pinene, has been effectively used as a chiral auxiliary. In this approach, the Schiff base derived from an (aminomethyl)thiazole is alkylated. The bulky and stereochemically defined pinanone auxiliary directs the approach of the incoming alkyl group, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary yields the desired enantiomerically enriched chiral 2-(1-aminoalkyl)thiazole.

Diastereoselective reactions create a preference for the formation of one diastereomer over others. The use of chiral auxiliaries, as described above, is a prime example of a diastereoselective approach. The covalent bonding of the achiral thiazole substrate to the chiral auxiliary creates a diastereomeric intermediate. The inherent stereochemistry of the auxiliary then dictates the facial selectivity of the subsequent reaction, such as alkylation at the carbon adjacent to the imine nitrogen. This control over the formation of the diastereomeric intermediate is key to achieving high enantiomeric excess in the final product after the auxiliary is cleaved.

Selective Functionalization at Other Positions of the Thiazole Ring

While the parent compound is substituted at the C2 and C5 positions, the C4 position of the thiazole ring is a key target for further functionalization to modulate molecular properties. Selective introduction of substituents at this position requires methods that can overcome the directing effects of the existing groups.

One of the most powerful and versatile methods for functionalizing heteroaromatic rings is direct metallation . This typically involves treating the thiazole derivative with a strong base, such as n-butyllithium, to selectively deprotonate the most acidic proton on the ring. In many thiazole systems, the C2 proton is most acidic; however, with the C2 position already substituted, deprotonation can be directed to other positions like C4. The resulting thiazolyl-lithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂), allowing for the introduction of diverse functional groups at the C4 position.

Other potential strategies include:

Halogenation: Introduction of a halogen (e.g., bromine or iodine) at the C4 position, which can then serve as a handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Vilsmeier-Haack Reaction: This reaction can introduce a formyl group (-CHO) onto electron-rich heterocyclic rings, which could potentially be directed to the C4 position under specific conditions.

Synthesis of Fused Heterocyclic Systems Incorporating the Thiazole-5-carbonitrile (B1321843) Moiety

The this compound scaffold is an excellent building block for the synthesis of more complex, fused heterocyclic systems. Both the amino group and the nitrile group can participate in cyclization reactions to form new rings fused to the thiazole core.

Imidazo[2,1-b]thiazoles: The 2-amino functionality is a classic precursor for the synthesis of the imidazo[2,1-b]thiazole (B1210989) ring system, a common scaffold in medicinal chemistry. Reaction of a 2-aminothiazole derivative with α-haloketones leads to alkylation on the ring nitrogen followed by intramolecular cyclization to yield the fused bicyclic system.

Thiazolo[4,5-d]pyrimidines: The vicinal arrangement of the amino group (or a derivative) and the nitrile group at positions C4 and C5 is a synthon for building a fused pyrimidine (B1678525) ring. However, in the title compound, these groups are at C2 and C5. To build a fused system using the nitrile, a reactive group would need to be installed at the C4 position. The nitrile group itself is a versatile precursor; it can be hydrolyzed to an amide or acid, reduced to an amine, or used in cyclization reactions with reagents like guanidine (B92328) or amidines to form fused pyrimidines.

Thiazolo[4,5-d]triazoles: An innovative approach has demonstrated the synthesis of the novel 2H-thiazolo[4,5-d]triazole system. This strategy involves building the triazole ring onto the C4 and C5 positions of the thiazole, showcasing how the core ring can be used to construct unprecedented fused systems.

Multi-Thiazole Systems: The reactivity of the thiazole ring and its substituents can be harnessed to link multiple thiazole units together, forming di- or trithiazole structures, which can lead to compounds with unique biological activities.

Table 2: Examples of Fused Heterocycles from Thiazole Precursors

| Fused System | Key Precursor Functionalities | General Method |

| Imidazo[2,1-b]thiazole | 2-Amino group | Cyclocondensation with α-haloketones. |

| Pyrazolo[4,3-c]pyridazine | Thiazole with reactive side chains | Multi-step synthesis involving cyclization with hydrazine. |

| Thiazolo[4,5-d]triazole | Amine and azide (B81097) precursors at C4/C5 | Diazotization and intramolecular cyclization. |

| Fused Pyrimidines | o-Amino-nitrile moiety | Cyclization of a nitrile with reagents like formamide (B127407) or isothiocyanates. |

Role As a Synthetic Intermediate in Organic Synthesis

2-(Aminomethyl)thiazole-5-carbonitrile as a Versatile Building Block for Complex Molecules

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the primary amine of the aminomethyl moiety and the carbon-nitrogen triple bond of the nitrile. These groups can be selectively targeted with a wide array of reagents, allowing for the stepwise or simultaneous construction of intricate molecular structures. The thiazole (B1198619) ring itself, an important motif in many biologically active compounds, serves as a stable and aromatic core. nih.gov

The primary amine is a potent nucleophile, readily participating in standard transformations such as acylation, alkylation, reductive amination, and sulfonylation. This allows for the straightforward attachment of various side chains and building blocks. The nitrile group, on the other hand, is an electrophilic center that can undergo nucleophilic attack and can be transformed into a variety of other functional groups. libretexts.org For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. libretexts.org This dual reactivity allows chemists to use the compound as a linchpin, connecting different molecular fragments through its two distinct reactive sites.

One notable transformation of the nitrile group is its conversion into a carboximidamide (an amidine) function. This transformation can be achieved by reacting the nitrile with an amine, a reaction that has been shown to be crucial for generating compounds with significant biological activity, such as kinase inhibitors. mdpi.com The ability to convert the nitrile to an amidine expands the molecular diversity that can be generated from this starting material.

| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group/Structure |

|---|---|---|---|

| 2-(Aminomethyl) Group (Primary Amine) | Acylation | Acid Chlorides, Anhydrides | Amide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary Amine | |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | |

| 5-Carbonitrile Group (Nitrile) | Hydrolysis (Acid/Base) | H₃O⁺ or OH⁻, Heat | Carboxylic Acid / Carboxamide |

| Reduction | LiAlH₄ or H₂, Catalyst | Primary Amine | |

| Reaction with Grignard Reagents | R-MgBr, then H₃O⁺ | Ketone | |

| Amidine Synthesis | Amines (e.g., R-NH₂) | Carboximidamide (Amidine) |

Precursor in the Construction of Diverse Nitrogen- and Sulfur-Containing Heterocyclic Systems

The structure of this compound is ideally suited for the synthesis of fused heterocyclic systems, particularly those containing additional nitrogen and sulfur atoms, such as thiazolopyrimidines. Thiazolopyrimidines are bicyclic compounds formed by the fusion of thiazole and pyrimidine (B1678525) rings and are known to possess a wide range of pharmacological activities. researchgate.net

A common strategy for synthesizing thiazolo[3,2-a]pyrimidines involves the cyclocondensation of a 2-aminothiazole (B372263) derivative with a 1,3-dielectrophilic compound, such as a β-ketoester or a diethyl malonate. researchgate.netscilit.com In the case of this compound, the aminomethyl group can act as the key nucleophile to initiate the formation of the fused pyrimidine ring. For example, reaction with a β-ketoester would involve an initial condensation with the amine, followed by an intramolecular cyclization and dehydration to yield the fused thiazolopyrimidine core. The nitrile group at the 5-position of the thiazole ring (which becomes the 8-position in the fused system) remains available for further functionalization, adding to the synthetic versatility of this approach.

| Reactant Type | Example Reactant | Potential Product Core Structure |

|---|---|---|

| β-Ketoester | Ethyl acetoacetate | Methyl-substituted thiazolopyrimidinone |

| Diethyl malonate | Diethyl malonate | Thiazolopyrimidine-dione |

| α,β-Unsaturated Ketone | Chalcone | Aryl-substituted dihydro-thiazolopyrimidine |

| Cyanoketene dithioacetal | (MeS)₂C=C(CN)COOEt | Cyano-methylthio-thiazolopyrimidinone |

Integration into Peptidomimetic and Other Bio-inspired Scaffolds (Focus on Synthetic Methodology)

Thiazole rings are prevalent in numerous natural products, including many cyclic peptides and depsipeptides, where they are often considered to be cyclized and dehydrated cysteine residues. google.com This natural precedent has inspired the use of thiazoles in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved properties like enhanced stability and bioavailability. nih.govnih.gov

A powerful synthetic methodology for creating macrocyclic thiazole-containing peptides involves an intramolecular reaction between an N-terminal cysteine and a C-terminal nitrile. rsc.orgnih.gov This biocompatible cyclization proceeds through the formation of an intermediate thiazoline (B8809763) ring, which can then be oxidized to the stable, aromatic thiazole. nih.gov

This compound is an excellent starting point for this type of synthetic strategy. The aminomethyl group serves as a handle to initiate peptide synthesis using standard solid-phase or solution-phase techniques. After assembling a desired peptide chain onto the amine, the resulting linear precursor possesses the thiazole's nitrile group at what is effectively its C-terminus. The introduction of a cysteine residue at the N-terminus of the peptide chain sets the stage for a subsequent macrocyclization step, yielding a constrained, cyclic peptidomimetic scaffold incorporating the thiazole ring.

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Peptide Elongation | Standard peptide coupling (e.g., HATU, HOBt) of Fmoc-protected amino acids, starting with the amine of this compound. An N-terminal cysteine is incorporated. |

| 2 | Deprotection | Removal of all protecting groups (e.g., using TFA) to liberate the N-terminal cysteine and other side-chain functional groups. |

| 3 | Intramolecular Cyclization | Reaction of the N-terminal cysteine's thiol group with the C-5 nitrile of the thiazole under high dilution conditions to form a thiazoline-containing macrocycle. |

| 4 | Oxidation (Aromatization) | Mild oxidation (e.g., using MnO₂ or air) to convert the thiazoline ring into a stable thiazole ring, completing the synthesis of the macrocyclic peptidomimetic. nih.gov |

Application in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for rapidly generating molecular complexity and are widely used in combinatorial chemistry and drug discovery to create libraries of diverse compounds. beilstein-journals.orgnih.gov

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which react to form an α-acylamino amide. nih.gov The primary amine of the 2-(aminomethyl) group makes this compound an excellent candidate to serve as the amine component in an Ugi reaction. By employing this building block in a U-4CR, a diverse array of complex molecules can be synthesized in a single, atom-economical step. The resulting products incorporate the thiazole-5-carbonitrile (B1321843) scaffold alongside three other variable inputs, allowing for the systematic exploration of chemical space around this privileged core. This strategy provides a powerful tool for generating libraries of novel compounds for biological screening. mdpi.com

| Component | Role | Example | Contribution to Final Product |

|---|---|---|---|

| Aldehyde/Ketone | Electrophile | Benzaldehyde | Substituent on the α-carbon of the amide |

| This compound | Amine (Nucleophile) | - | Forms the amide nitrogen and attaches the thiazole scaffold |

| Carboxylic Acid | Nucleophile | Acetic Acid | Forms the N-acyl group |

| Isocyanide | C1 Synthon | tert-Butyl isocyanide | Forms the terminal amide |

Computational Chemistry and Theoretical Investigations of 2 Aminomethyl Thiazole 5 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules like 2-(Aminomethyl)thiazole-5-carbonitrile. kbhgroup.in Methods such as B3LYP with basis sets like 6-311G(d,p) are commonly used to optimize molecular geometry and compute electronic parameters. kbhgroup.inatlantis-press.com These calculations provide deep insights into the molecule's reactivity, stability, and spectroscopic characteristics.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity; a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov For thiazole (B1198619) derivatives, the HOMO is often delocalized over the thiazole ring, while the LUMO's distribution can vary depending on the substituents. researchgate.net The presence of the electron-withdrawing nitrile group and the electron-donating aminomethyl group on the thiazole ring of this compound significantly influences the energies and distribution of these orbitals.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. The MEP map helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the nitrogen atom of the nitrile group and the thiazole ring's nitrogen atom are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aminomethyl group would represent areas of positive potential.

Table 1: Predicted Quantum Chemical Parameters for this compound Values are illustrative and based on calculations for analogous thiazole structures.

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net |

| ELUMO | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |

Natural Bond Orbital (NBO) analysis is also employed to study charge delocalization and intramolecular charge transfer (ICT) within the molecule. researchgate.netresearchgate.net This analysis can quantify the stabilization energies associated with electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs, confirming the electronic interactions between the thiazole ring and its substituents. researchgate.net

Conformational Analysis through Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation around the C-C bond connecting the aminomethyl group to the thiazole ring.

Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time. researchgate.netwvu.edu By simulating the atomic motions based on a force field, MD can reveal the most stable conformations, the energy barriers between them, and the dynamic behavior of the molecule in different environments (e.g., in a vacuum or in a solvent). wvu.edunih.gov

For this compound, MD simulations would focus on the torsional angle defined by the S-C-C-N atoms. The simulation would likely reveal preferred orientations of the aminomethyl group relative to the plane of the thiazole ring. These preferences are governed by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the amine protons and the thiazole nitrogen. nih.gov Studies on similar thiazole-containing structures have shown that specific conformations can be significantly stabilized by such intramolecular hydrogen bonds. nih.gov

Key metrics analyzed from an MD simulation include:

Potential Energy Surface (PES): A map of the molecule's energy as a function of its geometric parameters (like torsional angles), with stable conformers located at energy minima. dergipark.org.tr

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability. researchgate.net

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule. researchgate.net

The results of such simulations are crucial for understanding how the molecule's shape influences its interactions with biological targets, as different conformers may exhibit different binding affinities.

Advanced Molecular Docking Methodologies for Investigating Binding Modes and Interactions (Focus on Structural Principles)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govasianpubs.org This method is instrumental in structure-based drug design for understanding the structural principles that govern molecular recognition. biointerfaceresearch.com The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate its binding affinity. nih.gov

The chemical structure of this compound possesses several key features that dictate its potential binding interactions:

Hydrogen Bond Donors: The primary amine (-NH2) of the aminomethyl group is a strong hydrogen bond donor. plos.org

Hydrogen Bond Acceptors: The nitrogen atom of the thiazole ring and the nitrogen atom of the nitrile group can both act as hydrogen bond acceptors. plos.org

Aromatic/Hydrophobic Interactions: The thiazole ring itself can participate in π-π stacking or hydrophobic interactions with complementary amino acid residues in a protein's active site, such as phenylalanine, tyrosine, or tryptophan. nih.gov

Metallic Interactions: The nitrogen and sulfur atoms of the thiazole ring can potentially coordinate with metal ions (e.g., Zn²⁺) present in the active sites of metalloenzymes. nih.gov

Table 2: Potential Intermolecular Interactions for this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type | Interacting Partner (Amino Acid Residue Example) |

|---|---|---|

| Aminomethyl (-CH₂NH₂) Group | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine |

| Thiazole Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Nitrile (-C≡N) Group | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |

| Thiazole Ring | Hydrophobic / π-π Stacking | Phenylalanine, Tyrosine, Leucine, Valine |

| Thiazole Ring (N and S atoms) | Metal Chelation | Histidine (coordinating a metal ion like Zinc) |

Advanced docking methodologies often employ flexible docking, where both the ligand and specific residues in the receptor's binding site are allowed to change their conformation. mdpi.com This "induced fit" model can provide a more accurate prediction of the binding mode. mdpi.com Following docking, MD simulations are frequently used to assess the stability of the predicted protein-ligand complex over time, validating the docking results. nih.govresearchgate.net

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of spectroscopic signatures, which can aid in the structural characterization of novel compounds. DFT calculations are widely used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. doi.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. iu.edu.sa The predicted shifts for this compound would reflect its electronic environment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are relative to TMS and based on data from analogous structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Thiazole-H | ~ 8.0 - 8.5 | - | The proton at C4 is in an electron-poor environment, leading to a downfield shift. chemicalbook.com |

| Aminomethyl-CH₂ | ~ 4.0 - 4.5 | ~ 45 - 50 | Adjacent to the electron-withdrawing thiazole ring. |

| Aminomethyl-NH₂ | ~ 2.0 - 3.0 (variable) | - | Broad signal, position is solvent-dependent. |

| Thiazole-C2 | - | ~ 170 - 175 | Carbon attached to two heteroatoms (N and S) and the aminomethyl group. nih.gov |

| Thiazole-C4 | - | ~ 145 - 150 | Olefinic carbon in the heterocyclic ring. |

| Thiazole-C5 | - | ~ 110 - 115 | Carbon attached to the electron-withdrawing nitrile group. |

| Nitrile-C | - | ~ 115 - 120 | Characteristic shift for a nitrile carbon. |

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the positions of key absorption bands in the IR spectrum. The calculated frequencies are often scaled to correct for systematic errors in the computational method. doi.org

Table 4: Predicted Characteristic IR Absorption Bands (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric/Asymmetric Stretching | 3300 - 3500 |

| C-H (Thiazole Ring) | Stretching | 3050 - 3150 researchgate.net |

| C≡N (Nitrile) | Stretching | 2220 - 2260 |

| C=N (Thiazole Ring) | Stretching | 1600 - 1640 rsc.org |

| N-H (Amine) | Bending (Scissoring) | 1550 - 1650 |

| C-S (Thiazole Ring) | Stretching | 650 - 850 mdpi.com |

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. kbhgroup.indergipark.org.tr For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions within the conjugated thiazole system. The position of the maximum absorption wavelength (λ_max) is sensitive to solvent polarity. doi.org

Advanced Analytical Characterization Techniques for 2 Aminomethyl Thiazole 5 Carbonitrile and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule with a high degree of confidence. For 2-(Aminomethyl)thiazole-5-carbonitrile, HRMS can confirm its elemental composition (C₅H₅N₃S) by matching the experimentally observed mass to the theoretically calculated exact mass.

The calculated monoisotopic mass of this compound is 139.02041835 Da. nih.gov HRMS instruments can measure this mass with precision in the low parts-per-million (ppm) range, effectively ruling out other potential elemental formulas.

Table 1: HRMS Data for this compound

Comparison of theoretical exact mass with a hypothetical experimental value, demonstrating the typical precision of HRMS.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₅N₃S |

| Theoretical Monoisotopic Mass (Da) | 139.020418 |

| Hypothetical Experimental Mass (Da) | 139.020488 |

| Mass Difference (ppm) | 0.5 |

Beyond confirming the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragments. By analyzing the masses of these fragments, a fragmentation pathway can be proposed, which helps to confirm the connectivity of atoms within the molecule. While specific experimental data for this exact compound is not publicly available, a predicted fragmentation pattern can be inferred based on the known behavior of thiazole (B1198619) derivatives and related functional groups. researchgate.netraco.cat

Key predicted fragmentation pathways include:

α-cleavage: Loss of the aminomethyl radical (•CH₂NH₂), a common fragmentation for molecules with an aminomethyl group attached to a heterocyclic ring.

Ring Fragmentation: Cleavage of the thiazole ring, leading to various sulfur- and nitrogen-containing fragments.

Loss of HCN: Elimination of a hydrogen cyanide molecule from the nitrile group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

A table of predicted major fragments, their mass-to-charge ratios (m/z), and their likely origins.

| Predicted Fragment Ion (m/z) | Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|

| 139.02 | - | [M]⁺ (Molecular Ion) |

| 112.01 | HCN | Fragment from loss of nitrile group |

| 109.00 | CH₂NH₂ | Thiazole-5-carbonitrile (B1321843) cation |

| 83.00 | C₂H₂N₂ | Fragment from ring cleavage |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons, multi-dimensional (2D) NMR experiments are essential for establishing the complete structural framework of complex molecules like this compound and its derivatives.

Although a published spectrum for this compound is not available, a predicted spectrum can be constructed based on known chemical shifts for similar structures, such as thiazole and 2-aminothiazole (B372263). chemicalbook.comchemicalbook.com

¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the lone proton on the thiazole ring (H-4), a singlet for the two methylene (B1212753) protons (-CH₂-), and a broad singlet for the two amine protons (-NH₂).

¹³C NMR: The spectrum would display five signals corresponding to the five unique carbon atoms: three for the thiazole ring carbons (C-2, C-4, and C-5), one for the nitrile carbon (-CN), and one for the methylene carbon (-CH₂-).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Predicted chemical shifts (in ppm) in a typical deuterated solvent like DMSO-d₆.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-4 | ¹H | ~8.0 - 8.5 | Singlet |

| -CH₂- | ¹H | ~4.0 - 4.5 | Singlet |

| -NH₂ | ¹H | ~2.5 - 3.5 (broad) | Singlet |

| C-2 | ¹³C | ~165 - 175 | - |

| C-4 | ¹³C | ~145 - 155 | - |

| C-5 | ¹³C | ~110 - 120 | - |

| -CN | ¹³C | ~115 - 125 | - |

| -CH₂- | ¹³C | ~45 - 55 | - |

2D NMR experiments are used to confirm these assignments and establish connectivity:

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the assignment of the C-4/H-4 and the -CH₂- signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure. For instance, it would show a correlation from the methylene protons to the C-2 carbon of the thiazole ring.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, although for this specific molecule with mostly singlet signals, its utility would be more prominent in more complex derivatives.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the electron density can be generated. This model reveals exact bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

For a molecule like this compound, a crystal structure would provide invaluable information:

Confirmation of Connectivity: Absolute proof of the atomic connections.

Molecular Conformation: The preferred spatial orientation of the aminomethyl group relative to the thiazole ring.

Intermolecular Interactions: Details on how molecules pack in the crystal lattice, revealing hydrogen bonding (e.g., involving the -NH₂ group) and other non-covalent interactions that influence the physical properties of the solid.

While a crystal structure for this compound has not been reported in the public domain, the following table illustrates the type of crystallographic data that would be obtained from such an analysis.

Table 4: Illustrative Crystallographic Data Parameters

A hypothetical data table representing the parameters obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 5.72 |

| c (Å) | 13.45 |

| β (°) | 98.5 |

| Volume (ų) | 647.3 |

| Z (Molecules per unit cell) | 4 |

Advanced Chromatographic and Spectroscopic Methods for Purity Assessment and Mixture Analysis

Assessing the purity of a chemical compound is critical. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the industry standard for separating, identifying, and quantifying the components of a mixture.

An HPLC method for this compound would typically use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. A UV detector is commonly used for detection, as the thiazole ring is a chromophore that absorbs UV light. A study on a similar novel aminothiazole derivative utilized a C18 column and detected the analyte at 272 nm. d-nb.info

Table 5: Typical HPLC Method Parameters for Purity Analysis

An example of a standard set of conditions for the HPLC analysis of this compound or its derivatives.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 5 µm, 4.6 x 150 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 272 nm |

| Hypothetical Retention Time | ~4.5 min |

The HPLC method must be validated to ensure its reliability. Validation involves demonstrating the method's specificity, linearity, accuracy, and precision. d-nb.info The purity of a sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 6: Purity Assessment and Method Validation Parameters

Key parameters used to validate an analytical method and assess sample purity.

| Parameter | Typical Acceptance Criteria |

|---|---|

| Purity by HPLC (% Area) | >98% |

| Linearity (R²) | >0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | <2.0% |

In conjunction with HPLC, Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative tool for monitoring the progress of chemical reactions and for preliminary purity checks.

Q & A

Q. What are the established synthetic routes for 2-(aminomethyl)thiazole-5-carbonitrile, and how can reaction conditions be optimized?

The synthesis of this compound typically involves Cook-Heilbron’s synthesis , where α-aminonitrile derivatives react with dithioacids or isothiocyanates under controlled conditions. For example, aminonitrile precursors can be condensed with carbon disulfide or thiourea derivatives in polar solvents (e.g., ethanol/water mixtures) at 60–80°C to yield thiazole cores . Catalyst-free methods in aqueous ethanol have also been reported, enabling greener synthesis with reduced byproducts . Optimization focuses on solvent polarity, temperature, and stoichiometric ratios to maximize yields (typically 70–85%) while minimizing side reactions like hydrolysis of the nitrile group.

Q. What spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the aminomethyl (–CH2NH2) moiety via a triplet at δ 3.8–4.2 ppm and a broad singlet for NH2 at δ 5.5–6.0 ppm. ¹³C NMR identifies the nitrile carbon at ~115 ppm and thiazole carbons between 150–160 ppm .

- Infrared (IR) Spectroscopy : A sharp peak at ~2200 cm⁻¹ confirms the nitrile group, while N–H stretches appear at 3300–3450 cm⁻¹ .

- Elemental Analysis : Validates molecular formula (C5H5N3S) with <1% deviation from theoretical C, H, N, and S content .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules like DNA or proteins?

Studies on palladium(II) complexes incorporating this ligand reveal strong interactions with human serum albumin (HSA) and calf thymus DNA (CT-DNA) . UV-Vis absorption and fluorescence quenching experiments show:

- Binding Constants (Kb) : ~10⁵ M⁻¹ for HSA, indicating high-affinity binding via hydrophobic or electrostatic interactions .

- Stern-Volmer Quenching Constants (KSV) : ~10⁴ M⁻¹ for CT-DNA, suggesting intercalation or groove-binding modes .

Methodologically, competitive assays with ethidium bromide and site-specific probes (e.g., warfarin for HSA) clarify binding mechanisms.

Q. What computational approaches are used to model the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitrile group acts as an electron-withdrawing moiety, polarizing the thiazole ring .

- Molecular Docking : Simulates interactions with biological targets (e.g., DNA polymerases or enzyme active sites). Docking scores correlate with experimental binding affinities, guiding structural modifications for enhanced activity .

Q. How do structural modifications of the aminomethyl or nitrile groups affect the compound’s bioactivity?

Replacing the nitrile with a carboxylic acid (–COOH) reduces membrane permeability but enhances solubility. Substituting the aminomethyl group with bulkier alkyl chains (e.g., –CH2CH2NH2) alters steric hindrance, impacting binding to hydrophobic protein pockets . Structure-activity relationship (SAR) studies recommend retaining the nitrile for electronic effects and optimizing the aminomethyl chain for target specificity.

Data Contradictions and Resolution

- Synthetic Yields : Catalyst-free methods report higher yields (85%) compared to traditional routes (70–75%) . This discrepancy may arise from differences in solvent purity or reaction scale.

- DNA Binding Modes : While fluorescence data suggest intercalation, competing studies on similar thiazoles propose minor-groove binding. Resolving this requires circular dichroism (CD) or X-ray crystallography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.